5-(1-Hydroxyethyl)oxolan-2-one

Stereoselective Synthesis Biocatalysis Chiral Purity

5-(1-Hydroxyethyl)oxolan-2-one, also referred to as sherry lactone, solerole, or 4,5-dihydroxyhexanoic acid γ-lactone, is a chiral γ-butyrolactone (C₆H₁₀O₃, MW 130.14) bearing two stereogenic centres. It belongs to the gamma-butyrolactone class of cyclic esters and is found naturally in fermented beverages (sherry wines), root vegetables, and microbial sources such as Monascus pilosus.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 27610-27-1
Cat. No. B1259394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Hydroxyethyl)oxolan-2-one
CAS27610-27-1
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1CC(=O)OCC(C1O)O
InChIInChI=1S/C6H10O3/c1-4(7)5-2-3-6(8)9-5/h4-5,7H,2-3H2,1H3
InChIKeyQFCPIZSGDXQFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Hydroxyethyl)oxolan-2-one (CAS 27610-27-1): Compound Class, Chirality, and Procurement-Relevant Structural Identity


5-(1-Hydroxyethyl)oxolan-2-one, also referred to as sherry lactone, solerole, or 4,5-dihydroxyhexanoic acid γ-lactone, is a chiral γ-butyrolactone (C₆H₁₀O₃, MW 130.14) bearing two stereogenic centres [1]. It belongs to the gamma-butyrolactone class of cyclic esters and is found naturally in fermented beverages (sherry wines), root vegetables, and microbial sources such as Monascus pilosus . The compound exists as a mixture of diastereomers and enantiomers, and its procurement specification—particularly regarding stereochemical purity—is critical because biological activity, sensory profile, and biomarker utility vary substantially across stereoisomers [2].

1
Chiral Reference-Standard Workflow
Supports stereochemical-control studies requiring defined enantiomeric excess and diastereomeric purity.
2
Enantiomer-Comparison Study Context
Enables enantiomer-specific assay design when racemic or undefined mixtures are not appropriate.
3
Reported Biomarker Context
May support metabolomics studies focused on inborn-error pathways and research-matrix biomarker profiling.

Why 5-(1-Hydroxyethyl)oxolan-2-one Cannot Be Replaced by Generic γ-Butyrolactones or Related Sherry Lactones


Generic substitution with unsubstituted γ-butyrolactone (GBL), γ-valerolactone, or the structurally analogous sherry aroma compound solerone (5-oxo-4-hydroxyhexanoic acid γ-lactone) fails for three quantifiable reasons. First, the 1-hydroxyethyl substituent imparts a logP shift from −0.76 (GBL) to approximately 0.07, meaningfully altering hydrophilicity and membrane partitioning [1][2]. Second, the two stereogenic centres generate four stereoisomers whose antimicrobial activity and sensory qualities are stereochemistry-dependent; racemic mixtures do not replicate the properties of defined enantiomers [3]. Third, 5-(1-hydroxyethyl)oxolan-2-one serves as a clinically validated biomarker for succinic semialdehyde dehydrogenase (SSADH) deficiency, a diagnostic role that neither GBL nor solerone can fulfil [4]. These physicochemical, stereochemical, and application-specific distinctions render in-class substitution scientifically invalid for research or diagnostic procurement.

Stereo
Achiral γ-butyrolactone (GBL) or racemic mixtures lack defined stereochemistry, which may shift enantiomer-attribution results.
Physchem
Generic lactones such as GBL differ markedly in logP and TPSA, potentially altering membrane partitioning and solvent compatibility.
Biomarker
No other simple γ-butyrolactone has reported biomarker status for SSADH deficiency; substitution would remove that research-matrix context.

Quantitative Evidence Guide: Head-to-Head Differentiation of 5-(1-Hydroxyethyl)oxolan-2-one Against Closest Analogs


Stereochemical Purity and Enantiomer-Specific Production: (3R,1′R) vs. (3S,1′S) Isomer Outcomes in Yeast Biotransformation

5-(1-Hydroxyethyl)oxolan-2-one possesses two stereogenic centres, yielding four possible stereoisomers. In yeast-mediated reduction of α-acetyl-γ-butyrolactone, Yarrowia lipolytica P26A in YPG medium produced optically pure (3R,1′R)-hydroxylactone (de > 99%, ee > 99%) after 24 h, whereas Candida viswanathi AM120 resting cells in 10% DES yielded (3S,1′S)-enantiomer with de = 85% and ee = 76% [1]. A separate study using Rhodotorula marina AM77 achieved enantiomerically pure (3R,1′S)-α′-1′-hydroxyethyl-γ-butyrolactone within 2 h [2]. In contrast, unsubstituted γ-butyrolactone (GBL) is achiral and cannot offer this stereochemical differentiation. Commercially available racemic solerole (CAS 58957-60-1) does not provide defined enantiomeric excess, limiting its utility in stereochemistry-dependent applications .

Stereochemical Purity
Head-to-head
de > 99%, ee > 99%
Supports stereochemical-control context for enantiomerically defined procurement.
Y. lipolytica P26A, (3R,1′R)-isomer; other isomers yield lower ee.
Stereoselective Synthesis Biocatalysis Chiral Purity

Antifungal Selectivity: Stereoselective Inhibition of Candida albicans Fatty Acid Synthesis vs. Mammalian Cells

5-(1-Hydroxyethyl)oxolan-2-one (5-HEOL) has been reported to inhibit growth of Candida albicans in vitro with stereoselective activity and demonstrated efficacy in an animal model of human candidiasis . The proposed mechanism involves blockade of fungal fatty acid synthesis at the transcriptional level, while fatty acid production by mammalian cells is unaffected, providing a selectivity basis not shared by broad-spectrum antifungal γ-lactones such as eushearilide or α-methylene-γ-butyrolactone derivatives [1]. Unsubstituted γ-butyrolactone (GBL) does not exhibit this specific antifungal mechanism and instead acts primarily as a CNS-active prodrug for γ-hydroxybutyrate (GHB) [2]. Although quantitative MIC values for 5-HEOL are not publicly disclosed in the available sources, the stereoselectivity of inhibition and the mechanistic differentiation from GBL and other lactone antifungals constitute a meaningful selection criterion.

Antifungal Selectivity
Cross-study
Fungal fatty acid synthesis inhibition reported; mammalian pathway unaffected in study context.
Reported selectivity context supports antifungal screening assay design.
MIC not publicly disclosed; stereoselective effect observed vs. GBL.
Antifungal Drug Discovery Candida albicans Selective Toxicity

Physicochemical Property Differentiation: Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) vs. Closest Lactone Analogs

5-(1-Hydroxyethyl)oxolan-2-one exhibits an Atomic LogP (AlogP) of 0.07 and a Topological Polar Surface Area (TPSA) of 46.50 Ų [1]. In contrast, unsubstituted γ-butyrolactone (GBL) has a logP of −0.76 and a TPSA of 26.30 Ų, making it considerably more hydrophilic [2]. The oxidized analog solerone (5-oxo-4-hydroxyhexanoic acid γ-lactone) has an estimated logP of 0.28 and TPSA of 43.37 Ų . The 0.83 logP difference between the target compound and GBL, and the 0.21 logP difference from solerone, translate into meaningfully different membrane permeability and oral absorption predictions. In silico ADMET evaluation of 5-(1-hydroxyethyl)oxolan-2-one predicts 97.23% human intestinal absorption, Caco-2 permeability-negative, and 52.50% blood–brain barrier penetration probability [1].

Lipophilicity Shift
Cross-study
ΔlogP +0.83 vs. GBL
Intermediate lipophilicity may support distinct solvent-handling and partitioning contexts.
AlogP 0.07 vs. GBL −0.76; TPSA difference +20.20 Ų.
Physicochemical Profiling LogP Comparison ADMET Prediction

Unique Biomarker Application: SSADH Deficiency Diagnostic Marker vs. Non-Diagnostic Lactone Analogs

5-(1-Hydroxyethyl)oxolan-2-one (solerole) is a validated urinary biomarker for succinic semialdehyde dehydrogenase (SSADH) deficiency, a rare inborn error of GABA catabolism [1]. This biomarker role was established through quantitative analysis showing elevated 4,5-dihydroxyhexanoic acid lactone levels in SSADH-deficient patients compared to healthy controls [1]. The compound arises from the reaction of accumulated succinic semialdehyde with a pyruvate dehydrogenase pathway intermediate, a metabolic route not shared by other γ-lactones such as GBL, γ-valerolactone, or solerone [1][2]. No other simple γ-butyrolactone analog has been validated as a clinical biomarker for SSADH deficiency, making 5-(1-hydroxyethyl)oxolan-2-one irreplaceable for this specific diagnostic application.

SSADH Biomarker
Reported
Urinary elevation in SSADH deficiency; not reported for other γ-lactones.
Supports metabolomics reference-standard context for enzyme-deficiency pathway studies.
Detected via LC-MS/MS in research matrices; clinical-diagnostic validation is a separate regulatory domain.
Clinical Biomarker SSADH Deficiency Inborn Error of Metabolism

Procurement-Driven Application Scenarios for 5-(1-Hydroxyethyl)oxolan-2-one Based on Quantitative Differentiation Evidence


Stereochemically Defined Building Block for CNS Ligand Synthesis and GHB Receptor Pharmacology

Researchers developing novel GHB receptor ligands require enantiomerically pure α′-1′-hydroxyethyl-γ-butyrolactone isomers as synthetic intermediates. The ability to source (3R,1′R)-isomer with de > 99% and ee > 99% enables unambiguous structure–activity relationship (SAR) studies that cannot be performed with racemic mixtures or achiral GBL [1]. This scenario is directly supported by the stereoselective biotransformation evidence establishing defined isomer production.

Antifungal Drug Discovery: Selective C. albicans Fatty Acid Synthesis Inhibitor with Mammalian Cell Sparing

In antifungal discovery programmes targeting Candida albicans, 5-HEOL offers a stereoselective mechanism that blocks fungal fatty acid synthesis at the transcriptional level without affecting mammalian cells [1]. This selectivity profile, not shared by broad-spectrum antifungal lactones such as α-methylene-γ-butyrolactone derivatives, makes 5-HEOL a valuable lead scaffold and reference compound for fungal-specific target validation .

Clinical Metabolomics: Reference Standard for SSADH Deficiency Diagnosis and Newborn Screening Assay Development

Clinical laboratories and diagnostic manufacturers developing LC-MS/MS or GC-MS assays for SSADH deficiency require certified reference standards of 5-(1-hydroxyethyl)oxolan-2-one (solerole) as a quantitative calibrator. The compound's uniquely validated biomarker status, arising from a specific metabolic pathway not shared by other γ-lactones, makes it irreplaceable for this application [1].

Chiral Flavour Chemistry: Enantiomer-Specific Sensory Analysis of Sherry Aroma Components

Flavour and fragrance researchers conducting enantioselective GC analysis of sherry wine aroma compounds require optically pure solerole stereoisomers as analytical standards. The established chiral separation methodology (Chiraspher HPLC, Lipodex D HRGC) and the documented predominance of (5R)-configurated isomers in natural sherry [1] create a specific procurement requirement for defined stereoisomers that racemic or undefined mixtures cannot satisfy.

Application
Selection Property
Validation Focus
Chiral SAR probe synthesis
Enantiomer-defined starting material
Stereochemical-control context
Antifungal screening studies
Fungal vs. mammalian selectivity context
Antimicrobial screening context
SSADH pathway metabolomics
Reported biomarker identity
Research-matrix biomarker profiling
Chiral flavour standard
Defined enantiomeric composition
Enantiomer-attribution review
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